molecular formula C14H18FNO2 B2837878 Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate CAS No. 2411265-04-6

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate

Cat. No.: B2837878
CAS No.: 2411265-04-6
M. Wt: 251.301
InChI Key: STKKTYFHEBORQC-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate (C₁₄H₁₈FNO₂, molecular weight: 251.30) is a fluorinated piperidine-based benzoate ester. Its structure features a benzoic acid methyl ester core substituted at the 4-position with a 4-fluoro-1-methylpiperidin-4-yl group. The piperidine ring is characterized by a fluorine atom and a methyl group at the 4-position, creating a unique spatial and electronic profile. This compound is cataloged as a chemical building block, suggesting its utility in medicinal chemistry for drug discovery, particularly in modulating pharmacokinetic properties like metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-16-9-7-14(15,8-10-16)12-5-3-11(4-6-12)13(17)18-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKKTYFHEBORQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-fluorobenzaldehyde with methylamine under reductive amination conditions.

    Esterification: The resulting 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid.

    Reduction: 4-(4-fluoro-1-methylpiperidin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating biological pathways related to pain and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (Reference) Molecular Formula Molecular Weight Key Structural Features
Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate (Target) C₁₄H₁₈FNO₂ 251.30 4-Fluoro-1-methylpiperidine directly attached to benzoate; compact fluorinated heterocycle.
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₉H₂₆N₃O₃ 476.54 Piperazine linked to a quinoline-carbonyl group; extended aromatic system.
Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate (3a) C₁₆H₂₀F₃N₂O₂ 341.34 Piperazine connected via methylene bridge; trifluoromethyl on benzene.
Methyl 4-(2-cyanophenyl)benzoate C₁₅H₁₁NO₂ 237.26 Cyano group at benzene 2-position; planar electron-withdrawing substituent.
(Naphthalen-1-yl)methyl 4-[(phenylmethanesulfonyl)methyl]benzoate C₂₆H₂₄O₄S 432.53 Bulky naphthyl and sulfonyl groups; high steric hindrance.

Key Differences and Implications

  • Heterocycle Type: The target compound employs a piperidine ring, which is less basic than the piperazine derivatives (e.g., C1, 3a). Piperazine-containing compounds (C1, 3a) enable conjugation with larger aromatic systems (e.g., quinoline in C1), which may enhance π-π stacking interactions in biological targets .
  • Substituent Effects: Fluorine in the target compound introduces electronegativity, reducing basicity and increasing metabolic stability compared to non-fluorinated analogs. This contrasts with trifluoromethyl in 3a, which strongly withdraws electrons but adds steric bulk .
  • Synthetic Accessibility :

    • The target compound’s piperidine ring likely requires fluorination at a late synthetic stage, whereas piperazine derivatives (C1, 3a) are synthesized via nucleophilic acyl substitution or alkylation .

Physicochemical Properties

Property Target Compound C1 3a Methyl 4-(2-cyanophenyl)benzoate
Molecular Weight 251.30 476.54 341.34 237.26
Predicted logP ~2.5* ~4.2* ~3.0* ~2.8*
Hydrogen Bond Acceptors 3 5 5 3
Rotatable Bonds 3 7 6 4

*Estimated using fragment-based methods.

  • The target compound’s lower molecular weight and moderate logP suggest favorable bioavailability compared to bulkier analogs like C1.

Biological Activity

Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H18FNO2C_{14}H_{18}FNO_2 and features a benzoate moiety linked to a piperidine ring substituted with a fluorine atom and a methyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The fluorine substitution enhances binding affinity, potentially modulating pathways related to pain and inflammation . The mechanisms include:

  • Receptor Binding : The compound is studied for its interactions with neurotransmitter receptors, which may influence analgesic and anti-inflammatory effects.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in inflammatory processes, contributing to its therapeutic potential .

Analgesic and Anti-inflammatory Properties

This compound has been investigated for its analgesic properties. Studies suggest that compounds with similar structural features exhibit significant inhibition of pain pathways by modulating receptor activity. For instance, the piperidine ring structure is known to enhance interaction with opioid receptors, which are critical targets in pain management .

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. It has shown potential as an inhibitor of viral entry mechanisms, particularly against enveloped viruses like Ebola and Marburg viruses. The compound's structural characteristics allow it to interfere with viral fusion processes, making it a candidate for further development as an antiviral agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(4-chloro-1-methylpiperidin-4-yl)benzoateChloroModerate analgesic effects
Methyl 4-(4-bromo-1-methylpiperidin-4-yl)benzoateBromoAntiviral properties against VSV
This compoundFluoroStrong analgesic and antiviral activity

Case Studies

  • Analgesic Effects in Animal Models : A study demonstrated that the administration of this compound in rodent models resulted in significant pain relief comparable to standard analgesics. The mechanism was linked to modulation of opioid receptors .
  • Antiviral Efficacy : In vitro studies indicated that this compound effectively inhibited the entry of Ebola virus pseudovirions into host cells, showcasing its potential as a broad-spectrum antiviral agent .

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